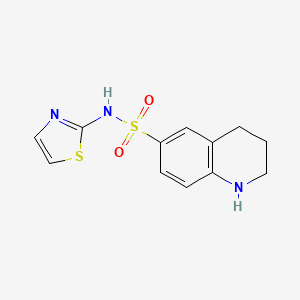
1,2,3,4-Tetrahydroquinoline-6-sulfonic acid thiazol-2-ylamide
Cat. No. B8624007
M. Wt: 295.4 g/mol
InChI Key: ZBUGKGAANMBBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07786137B2
Procedure details


A solution of 1-Formyl-1,2,3,4-tetrahydroquinoline-6-sulfonic acid thiazol-2-ylamide (0.50 g, 1.6 mmol) and KOH (0.75 g, 13.4 mmol) in EtOH (5.0 mL) was stirred at room temperature for 1 h. The formed precipitate was filtered and washed with 1:1-EtOH:ET2O to obtain the desired amine (480 mg, 1.6 mmol, 100% yield) as a white solid. LC/MS (10-99%) M/Z: M+1 obs=296.3; tR=1.90 min.
Name
1-Formyl-1,2,3,4-tetrahydroquinoline-6-sulfonic acid thiazol-2-ylamide
Quantity
0.5 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH:6][S:7]([C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[N:16](C=O)[CH2:15][CH2:14][CH2:13]2)(=[O:9])=[O:8].[OH-].[K+]>CCO>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH:6][S:7]([C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[NH:16][CH2:15][CH2:14][CH2:13]2)(=[O:9])=[O:8] |f:1.2|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The formed precipitate was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C(=NC=C1)NS(=O)(=O)C=1C=C2CCCNC2=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.6 mmol | |
| AMOUNT: MASS | 480 mg | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
